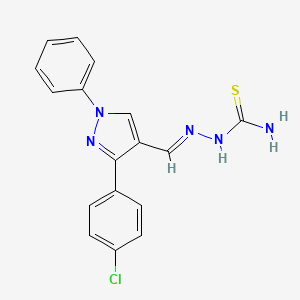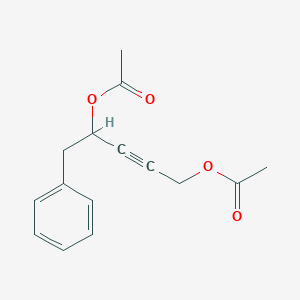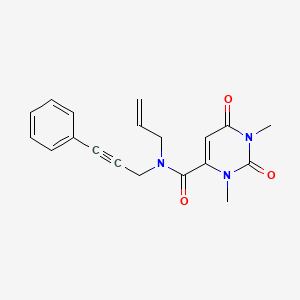![molecular formula C20H15ClO3 B3894562 3-[5-(3-chlorophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3894562.png)
3-[5-(3-chlorophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(3-chlorophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one, also known as chalcone, is a naturally occurring compound found in many plants. It has been used for centuries in traditional medicine due to its anti-inflammatory, antioxidant, and anti-cancer properties. In recent years, chalcone has gained attention from the scientific community for its potential use in drug development.
Mecanismo De Acción
Chalcone exerts its effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO). Chalcone has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. In addition, 3-[5-(3-chlorophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Chalcone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. Chalcone has also been shown to have antioxidant properties, which can protect against oxidative stress and cellular damage. In addition, this compound has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chalcone has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available from plant sources. It is also relatively easy to synthesize using various methods. Chalcone has been extensively studied, and its properties and mechanisms of action are well understood. However, 3-[5-(3-chlorophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one also has some limitations for use in lab experiments. It is relatively unstable and can degrade over time, which can affect experimental results. In addition, this compound can be difficult to work with due to its poor solubility in water.
Direcciones Futuras
There are several future directions for research on 3-[5-(3-chlorophenyl)-2-furyl]-1-(4-methoxyphenyl)-2-propen-1-one. One area of research is the development of this compound derivatives as potential drugs for the treatment of various diseases. Another area of research is the use of this compound as a natural food preservative. Further studies are also needed to better understand the mechanisms of action of this compound and its effects on various signaling pathways and enzymes. Finally, more research is needed to explore the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Chalcone has been studied extensively for its potential use in drug development. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Chalcone derivatives have been developed as potential drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Chalcone has also been studied for its potential use as a natural food preservative.
Propiedades
IUPAC Name |
(E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c1-23-17-7-5-14(6-8-17)19(22)11-9-18-10-12-20(24-18)15-3-2-4-16(21)13-15/h2-13H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBOFQBJDCGWID-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894493.png)

![2-methyl-9-[(4-nitrobenzylidene)amino]-9H-imidazo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B3894496.png)

![1-(2,4-dimethoxyphenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B3894524.png)
![1-(2-furyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-2-propen-1-one](/img/structure/B3894540.png)
![1-ethyl-2-[2-(4-hydroxyphenyl)vinyl]pyridinium iodide](/img/structure/B3894541.png)

![dimethyl [5-(4-morpholinyl)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B3894550.png)
![N-[4-({[(1,1-dioxidotetrahydro-3-thienyl)methyl]amino}carbonyl)-2-methylphenyl]-2-furamide](/img/structure/B3894555.png)


![3-[(5-nitro-2-thienyl)methylene]-9-[2-(1-piperidinyl)ethyl]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3894577.png)